molecular formula C5H11NO2 B1600003 L-Valine-1-13C CAS No. 81201-85-6

L-Valine-1-13C

Cat. No. B1600003
CAS RN: 81201-85-6
M. Wt: 118.14 g/mol
InChI Key: KZSNJWFQEVHDMF-TXZHAAMZSA-N
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Description

L-Valine-1-13C is a labeled form of the essential amino acid L-Valine, which is a key component of proteins. It is commonly used in scientific research studies to trace the metabolic pathways of proteins and amino acids in the body, and to assess the physiological effects of dietary supplements and drugs. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for L-Valine-1-13C.

Mechanism of Action

Target of Action

L-Valine-1-13C is a stable isotope-labeled form of L-Valine . L-Valine is one of the 20 proteinogenic amino acids and is an essential amino acid . This means that it cannot be synthesized by the body and must be obtained through the diet. It plays a crucial role in numerous biological processes, including protein synthesis and cellular function .

Mode of Action

The mode of action of L-Valine-1-13C is similar to that of L-Valine. It participates in various metabolic processes, including the synthesis of proteins. The 13C label allows for the tracking of the compound’s metabolic pathways, providing valuable information about its interactions with its targets .

Biochemical Pathways

L-Valine-1-13C, like L-Valine, is involved in several biochemical pathways. It is a part of the branched-chain amino acids (BCAAs) pathway, which also includes leucine and isoleucine . These amino acids are key components of human and animal nutrition and have a wide range of industrial applications . The key enzyme Acetohydroxyacid synthase (AHAS) catalyzes the condensation of two pyruvates to yield 2-acetolactate, leading to the biosynthesis of L-valine .

Pharmacokinetics

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of L-Valine-1-13C’s action is the production of proteins and other biomolecules in the body. As an essential amino acid, L-Valine is a building block for proteins and plays a critical role in various physiological processes .

Action Environment

The action environment of L-Valine-1-13C is primarily the cellular environment where protein synthesis and other metabolic processes occur. Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .

properties

IUPAC Name

(2S)-2-amino-3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-TXZHAAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453298
Record name L-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine-1-13C

CAS RN

81201-85-6
Record name L-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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